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Compound of Interest

Compound Name: Dextrose monohydrate

Cat. No.: B7885005

Technical Support Center: Dextrose
Monohydrate Powder

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
dextrose monohydrate powder. The information addresses common challenges related to
clumping and hygroscopicity.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of clumping and caking in dextrose monohydrate powder?

Al: Dextrose monohydrate is hygroscopic, meaning it readily absorbs moisture from the
atmosphere.[1] Clumping and caking are primarily caused by:

o Moisture Absorption: Exposure to ambient humidity leads to the formation of liquid bridges
between powder particles.[2]

o Temperature Fluctuations: Changes in temperature can cause moisture to migrate within the
powder, leading to dissolution and recrystallization, which forms solid bridges between
particles.

o Particle Size: Finer particles have a larger surface area, making them more susceptible to
moisture absorption and caking.
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o Amorphous Content: The presence of amorphous (non-crystalline) regions in the powder can
increase hygroscopicity and the tendency to cake.

Q2: What are the ideal storage conditions to prevent clumping of dextrose monohydrate?

A2: To maintain the free-flowing properties of dextrose monohydrate, it is crucial to store it in
a controlled environment. The recommended storage conditions are:

o Temperature: Below 25°C (77°F).

o Relative Humidity (RH): Below 60%.[1] It is also essential to keep the powder in well-sealed
containers to protect it from atmospheric moisture. Implementing a First-In, First-Out (FIFO)
inventory system is recommended to minimize long-term storage and the associated risks of
caking.[1]

Q3: What are anti-caking agents, and how do they work?

A3: Anti-caking agents are food additives that prevent powdered materials from clumping. They
function in one of two primary ways:

e Moisture Absorption: Some agents absorb excess moisture from the powder, preventing the
formation of liquid bridges.

» Particle Coating: Other agents coat the particles, making them water-repellent and reducing
inter-particle interactions.[3]

Q4: Which anti-caking agents are effective for dextrose monohydrate, and at what
concentrations?

A4: Silicon dioxide is a commonly used and effective anti-caking agent for dextrose
monohydrate. It functions by absorbing moisture and preventing particle adhesion. According
to FDA regulations, silicon dioxide can be used in an amount not to exceed 2% by weight of the
food.[4][5] Other potential anti-caking agents include calcium silicate and magnesium stearate.
[6][7][8] The optimal agent and concentration can depend on the specific application and
formulation.
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Problem: My dextrose monohydrate powder has formed hard clumps.

Possible Cause Troubleshooting Steps

1. Verify that the storage area temperature is
consistently below 25°C and the relative
humidity is below 60%.[1]2. Ensure that
Improper Storage containers are tightly sealed. If using bags,
check for any punctures or tears.3. Move the
product to a climate-controlled storage area if

current conditions are inadequate.

1. Minimize the time the container is open

during weighing and dispensing.2. Perform
Moisture Exposure During Handling powder handling in a low-humidity environment,

such as a glove box with controlled humidity, if

possible.

1. Implement a First-In, First-Out (FIFO)

inventory management system to ensure older
Extended Storage stock is used first.[1]2. For long-term storage,

consider repackaging the powder with a

desiccant.

Problem: The powder flowability is poor, leading to issues in processing (e.g., tablet press,
encapsulation).
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Possible Cause

Troubleshooting Steps

High Moisture Content

1. Measure the moisture content of the powder.
2. If the moisture content is high, consider
drying the powder under controlled conditions
(e.g., in a vacuum oven at a low temperature)
before processing. Note that this may alter the

material's properties.

Particle Size and Distribution

1. Characterize the particle size distribution of
the powder. Finer powders tend to have poorer
flowability. 2. If feasible for your application,
consider using a grade of dextrose monohydrate

with a larger particle size.

Inter-particle Cohesion

1. Evaluate the powder's flow properties using
methods like Angle of Repose or Carr's Index
(see Experimental Protocols section).2.

Consider incorporating a glidant or anti-caking
agent, such as silicon dioxide (up to 2% w/w),

into your formulation to improve flowability.[4][5]

Quantitative Data

Table 1: Flow Properties of Powders Based on Angle of Repose and Carr's Index

Flow Character Angle of Repose (degrees) Carr's Index (%)
Excellent 25-30 <10

Good 31-35 11-15

Fair 36 -40 16 - 20

Passable 41 - 45 21-25

Poor 46 - 55 26-31

Very Poor 56 - 65 32-37
Extremely Poor > 66 > 38
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Source: Adapted from USP General Chapter <1174> and other sources.[9][10][11]

Table 2: Typical Physical Properties of Dextrose Monohydrate

Property Value

Bulk Density 0.826 g/lcm?3
Tapped Density 1.020 g/cm3
True Density 1.54 g/cm3

Source: Dextrose Monohydrate, Handbook of Pharmaceutical Excipients.[12]

Experimental Protocols
Determination of Angle of Repose

The angle of repose is the angle of the conical pile produced when a granular material is
poured onto a horizontal surface. A lower angle of repose indicates better flowability.

Methodology (Fixed Funnel Method):
¢ Place a flat, horizontal circular base on a level surface.

» Position a funnel vertically above the center of the base. The tip of the funnel should be at a
fixed height above the base.

o Carefully pour the dextrose monohydrate powder through the funnel.

» Allow the powder to flow and form a conical pile until the apex of the cone reaches the tip of
the funnel.

o Measure the height (h) of the cone and the radius (r) of the base of the cone.

o Calculate the angle of repose (8) using the following formula: 8 = tan—*(h/r)[3]

Calculation of Carr's Index

Carr's Index is a measure of the compressibility of a powder, which relates to its flowability.
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Methodology:

o Determine Bulk Density (p_bulk): a. Weigh a specific amount of the powder (m). b. Gently
pour the powder into a graduated cylinder and record the volume (V_bulk). c. Calculate the
bulk density: p_bulk =m /V_bulk

» Determine Tapped Density (p_tapped): a. Using the same sample from the bulk density
measurement, mechanically tap the graduated cylinder for a set number of times (e.g., 100,
500, 1250 taps) until the volume of the powder no longer changes. b. Record the final tapped
volume (V_tapped). c. Calculate the tapped density: p_tapped = m/V_tapped

o Calculate Carr's Index: Carr's Index (%) = [ (p_tapped - p_bulk) / p_tapped ] * 100[13][14]

Moisture Sorption Isotherm Analysis (Dynamic Vapor
Sorption - DVS)

This analysis determines the equilibrium moisture content of a sample at various relative
humidity levels at a constant temperature.

Methodology:

o Asmall, accurately weighed sample of the dextrose monohydrate powder is placed in a
DVS instrument.[15]

e The sample is typically dried to a constant weight in the instrument by exposure to a stream
of dry gas (0% RH).

e The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10%
RH increments).

e The instrument continuously measures the mass of the sample until it reaches equilibrium at
each RH step.

o After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to
measure desorption.
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e The moisture sorption isotherm is generated by plotting the equilibrium moisture content (%
weight change) against the relative humidity.[16][17]
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Caption: Causal pathway of dextrose monohydrate clumping.
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Caption: Troubleshooting workflow for clumping issues.
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Caption: Experimental workflow for powder characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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